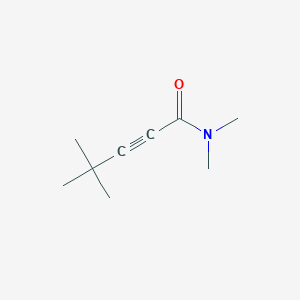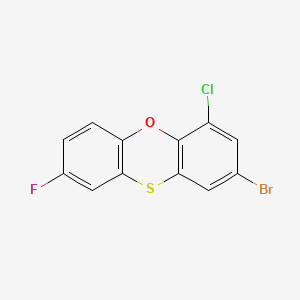
Phenoxathiin, 2-bromo-4-chloro-8-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is a halogenated derivative of phenoxathiin, an aromatic heterocyclic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms substituted at specific positions on the phenoxathiin ring. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- typically involves multi-step organic reactions. One common approach is the halogenation of phenoxathiin derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenoxathiin is subjected to sequential halogenation steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the phenoxathiin ring may be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- involves its interaction with molecular targets through its halogenated aromatic structure. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxathiin: The parent compound without halogen substitutions.
2-Bromo-Phenoxathiin: A derivative with only bromine substitution.
4-Chloro-Phenoxathiin: A derivative with only chlorine substitution.
8-Fluoro-Phenoxathiin: A derivative with only fluorine substitution.
Uniqueness
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is unique due to the combined presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties.
Propriétés
Numéro CAS |
56348-77-7 |
|---|---|
Formule moléculaire |
C12H5BrClFOS |
Poids moléculaire |
331.59 g/mol |
Nom IUPAC |
2-bromo-4-chloro-8-fluorophenoxathiine |
InChI |
InChI=1S/C12H5BrClFOS/c13-6-3-8(14)12-11(4-6)17-10-5-7(15)1-2-9(10)16-12/h1-5H |
Clé InChI |
PVGMXTCIBKXTPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



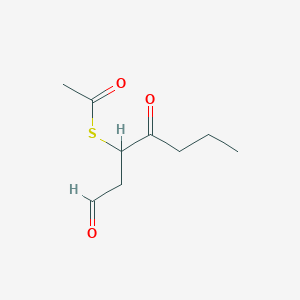
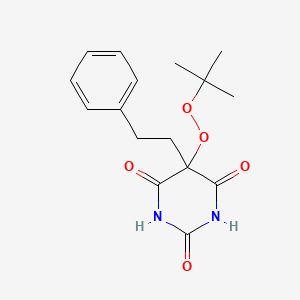



![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
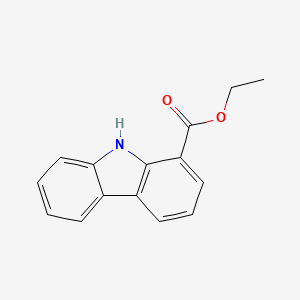

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
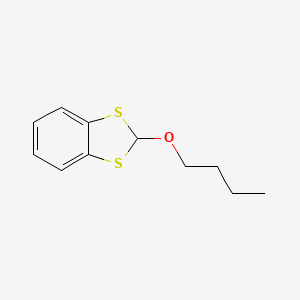
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
